5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The 1,2,4-triazole ring is a significant pharmacophore in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization . One common method involves the reaction of potassium salt dithiocarbazinate with hydrazine hydrate in water, which is then refluxed to yield the desired triazole compound . The reaction conditions often include heating and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for 1,2,4-triazole derivatives often involve multi-step synthetic routes that are optimized for yield and purity . These methods may include the use of catalysts and controlled reaction environments to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives .
Scientific Research Applications
5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen bonding and coordination with metal ions . The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but with a phenyl group instead of an isopropyl group.
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a pyridyl group, which imparts different biological activities.
Uniqueness
5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to its isopropyl group, which influences its solubility and reactivity compared to other triazole derivatives . This structural variation can lead to different biological activities and applications .
Properties
IUPAC Name |
3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-3(2)9-4(6)7-8-5(9)10/h3H,1-2H3,(H2,6,7)(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYIMBZYHSJUPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355879 |
Source
|
Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88312-58-7 |
Source
|
Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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